(S)-2-ヒドラジニル-2-オキソ-N-(1-フェニルエチル)アセトアミド

説明

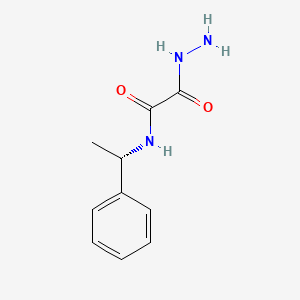

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a chiral compound with potential applications in various fields of chemistry and biology. The compound features a hydrazinyl group, an oxo group, and a phenylethyl group, making it a versatile molecule for synthetic and medicinal chemistry.

科学的研究の応用

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide typically involves the reaction of (S)-1-phenylethylamine with ethyl oxalyl chloride to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反応の分析

Types of Reactions

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.

Reduction: The oxo group can be reduced to form hydroxyl derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include azides, nitroso compounds, hydroxyl derivatives, and various substituted acetamides, depending on the specific reaction conditions and reagents used.

作用機序

The mechanism of action of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The phenylethyl group may enhance binding affinity through hydrophobic interactions, while the oxo group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

類似化合物との比較

Similar Compounds

(S)-1-Phenylethylamine: A precursor in the synthesis of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide.

N-(1-Phenylethyl)acetamide: Lacks the hydrazinyl group but shares structural similarities.

2-Hydrazinyl-2-oxoacetamide: Lacks the phenylethyl group but contains the hydrazinyl and oxo groups.

Uniqueness

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The chiral center adds an additional layer of complexity, making it a valuable compound for stereoselective synthesis and chiral recognition studies.

生物活性

(S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The chemical formula of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is . The compound features a hydrazinyl group, an oxo group, and a phenylethyl moiety, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 234.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 0.45 |

The biological activity of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues, potentially inhibiting enzyme activity. The phenylethyl group enhances the binding affinity through hydrophobic interactions, while the oxo group participates in hydrogen bonding, stabilizing the compound's interaction with its targets.

Therapeutic Potential

Research has indicated that (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide may possess various therapeutic properties:

- Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting cell proliferation in various cancer cell lines, including breast and ovarian cancer cells .

- Anti-inflammatory Effects : Investigations into similar hydrazine derivatives have shown promise in reducing inflammation markers such as IL-1 beta and TNF-alpha, indicating potential applications in treating inflammatory diseases .

Case Studies

- Anti-cancer Study : A study evaluated the antiproliferative effects of hydrazine derivatives on MCF7 (breast cancer), SK-OV-3 (ovarian cancer), and CCRF-CEM (blood cancer) cell lines. Results showed significant inhibition of cell growth at concentrations as low as 10 µM, suggesting that structural modifications could enhance efficacy .

- Inflammation Model : In a model of adjuvant-induced arthritis in rats, compounds structurally related to (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide demonstrated reduced paw edema and lower serum levels of pro-inflammatory cytokines when administered at doses of 5 mg/kg and 10 mg/kg .

Structure-Activity Relationship (SAR)

The effectiveness of (S)-2-Hydrazinyl-2-oxo-N-(1-phenylethyl)acetamide can be linked to its structural features:

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Activity Impact |

|---|---|

| Hydrazinyl Group | Covalent bond formation with enzymes |

| Oxo Group | Stabilizes interactions through hydrogen bonding |

| Phenylethyl Moiety | Enhances hydrophobic interactions |

The presence of specific functional groups significantly influences the compound's biological activity, suggesting that further modifications could improve therapeutic outcomes.

特性

IUPAC Name |

2-hydrazinyl-2-oxo-N-[(1S)-1-phenylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-7(8-5-3-2-4-6-8)12-9(14)10(15)13-11/h2-7H,11H2,1H3,(H,12,14)(H,13,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXPGBTUPFWHEF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6152-25-6 | |

| Record name | 5-(alpha-Phenylethyl)semioxamazide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(.ALPHA.-PHENYLETHYL)SEMIOXAMAZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWY18IKQ2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。